Cas no 228251-21-6 (methyl 5-formylthieno2,3-bpyridine-2-carboxylate)

methyl 5-formylthieno2,3-bpyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate
- Methyl5-formylthieno[2,3-b]pyridine-2-carboxylate
- Z3243123106
- CID 84070259
- methyl 5-formylthieno2,3-bpyridine-2-carboxylate
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- インチ: 1S/C10H7NO3S/c1-14-10(13)8-3-7-2-6(5-12)4-11-9(7)15-8/h2-5H,1H3
- InChIKey: KFOYQNNHZUDXPY-UHFFFAOYSA-N
- ほほえんだ: S1C(C(=O)OC)=CC2=CC(C=O)=CN=C12
計算された属性
- せいみつぶんしりょう: 221.01466426 g/mol
- どういたいしつりょう: 221.01466426 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.5
- 疎水性パラメータ計算基準値(XlogP): 1.9
- ぶんしりょう: 221.23
methyl 5-formylthieno2,3-bpyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1697905-0.05g |
methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate |
228251-21-6 | 91% | 0.05g |
$226.0 | 2023-09-20 | |
Enamine | EN300-1697905-0.5g |
methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate |
228251-21-6 | 91% | 0.5g |
$758.0 | 2023-09-20 | |
Enamine | EN300-1697905-2.5g |
methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate |
228251-21-6 | 91% | 2.5g |
$1903.0 | 2023-09-20 | |
Enamine | EN300-1697905-0.1g |
methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate |
228251-21-6 | 91% | 0.1g |
$337.0 | 2023-09-20 | |
1PlusChem | 1P01DWPO-250mg |
methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate |
228251-21-6 | 91% | 250mg |
$657.00 | 2024-05-24 | |
Enamine | EN300-1697905-0.25g |
methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate |
228251-21-6 | 91% | 0.25g |
$481.0 | 2023-09-20 | |
Enamine | EN300-1697905-1.0g |
methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate |
228251-21-6 | 91% | 1.0g |
$971.0 | 2023-07-10 | |
Enamine | EN300-1697905-5.0g |
methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate |
228251-21-6 | 91% | 5.0g |
$2816.0 | 2023-07-10 | |
1PlusChem | 1P01DWPO-100mg |
methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate |
228251-21-6 | 91% | 100mg |
$479.00 | 2024-05-24 | |
Enamine | EN300-1697905-1g |
methyl 5-formylthieno[2,3-b]pyridine-2-carboxylate |
228251-21-6 | 91% | 1g |
$971.0 | 2023-09-20 |
methyl 5-formylthieno2,3-bpyridine-2-carboxylate 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
methyl 5-formylthieno2,3-bpyridine-2-carboxylateに関する追加情報
Introduction to Methyl 5-Formylthieno[2,3-bpyridine]-2-Carboxylate (CAS No. 228251-21-6)
Methyl 5-Formylthieno[2,3-bpyridine]-2-carboxylate, a compound with the chemical identifier CAS No. 228251-21-6, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound belongs to the thienopyridine class, which has garnered considerable attention due to its versatile applications in drug discovery and development. The structural motif of this molecule integrates a thiophene ring fused with a pyridine core, flanked by functional groups that enhance its reactivity and biological potential.
The< strong>name Methyl 5-Formylthieno[2,3-bpyridine]-2-Carboxylate provides a detailed insight into its chemical structure. The presence of a formyl group at the 5-position of the thieno[2,3-bpyridine] scaffold indicates its potential as a key intermediate in the synthesis of more complex molecules. Additionally, the carboxylate ester at the 2-position suggests further derivatization possibilities, making it a valuable building block for medicinal chemists.
Recent studies have highlighted the importance of thienopyridine derivatives in the development of novel therapeutic agents. These compounds have shown promise in various pharmacological applications, including anti-inflammatory, anticancer, and antimicrobial therapies. The unique electronic properties of the thiophene ring contribute to the compound's ability to interact with biological targets in a highly specific manner, which is crucial for drug efficacy and selectivity.
The formyl group in Methyl 5-Formylthieno[2,3-bpyridine]-2-Carboxylate is particularly noteworthy, as it serves as a reactive site for further functionalization. This group can undergo condensation reactions with various nucleophiles, allowing for the introduction of additional pharmacophores. Such modifications are essential for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability. In recent years, there has been a growing interest in using formyl-containing heterocycles as scaffolds for drug discovery due to their ability to form stable hydrogen bonds and participate in π-stacking interactions with biological targets.
In addition to its synthetic utility, Methyl 5-Formylthieno[2,3-bpyridine]-2-Carboxylate has demonstrated potential in preclinical studies. Researchers have explored its interactions with enzymes and receptors relevant to various diseases. For instance, studies have shown that derivatives of this compound can inhibit key enzymes involved in inflammation pathways, suggesting their therapeutic potential in treating chronic inflammatory conditions. Furthermore, preliminary data indicate that certain analogs may exhibit inhibitory effects on cancer cell proliferation by targeting specific signaling pathways.
The< strong>Methyl 5-Formylthieno[2,3-bpyridine]-2-Carboxylate molecule's structural features also make it an attractive candidate for developing imaging agents. The combination of a thienopyridine core with functional groups that enhance contrast in magnetic resonance imaging (MRI) or positron emission tomography (PET) scans could lead to novel diagnostic tools. Such applications are particularly relevant in oncology and neurology, where early detection and precise targeting of disease markers are critical for effective treatment.
The synthesis of Methyl 5-Formylthieno[2,3-bpyridine]-2-Carboxylate involves multi-step organic reactions that highlight the compound's synthetic complexity. Key steps include cyclization reactions to form the thienopyridine core followed by selective functionalization at the 5- and 2-positions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for these complex molecules. This progress is crucial for ensuring adequate supplies for both research and commercial applications.
The< strong>CAS No. 228251-21-6 serves as a unique identifier for this compound in scientific literature and regulatory databases. This standardized numbering system facilitates accurate documentation and tracking of chemical substances throughout their lifecycle from discovery to market approval. The use of CAS numbers is essential for maintaining consistency and clarity in chemical nomenclature.
Future research directions for Methyl 5-Formylthieno[2,3-bpyridine]-2-Carboxylate may focus on exploring its potential as an intermediate for developing new classes of drugs or improving existing ones through structure-activity relationship (SAR) studies. By systematically modifying different parts of its molecular structure and evaluating their impact on biological activity, scientists can gain deeper insights into its pharmacological properties.
The growing interest in heterocyclic compounds like Methyl 5-Formylthieno[2,3-bpyridine]-2-Carboxylate underscores their importance as versatile tools in modern drug discovery programs. As our understanding of biological systems continues to expand at both molecular and cellular levels so too does our ability to design targeted therapies based on these complex structures.
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